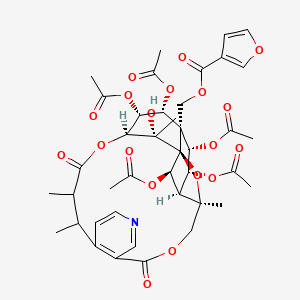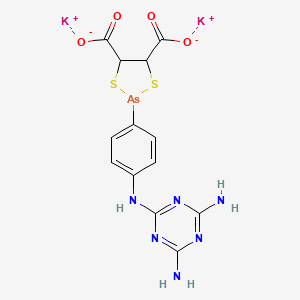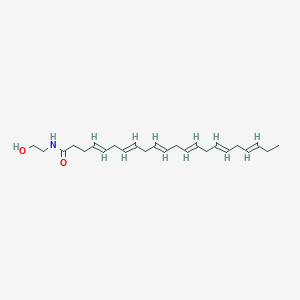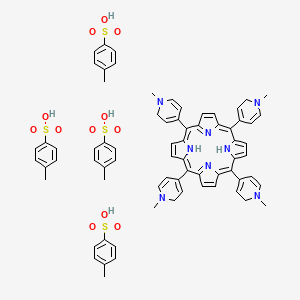
Hypoglaunine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hypoglaunine D involves the extraction of active ingredients from Tripterygium hypoglaucum. Typically, the plant material is subjected to ethanol extraction, followed by column chromatography to isolate the desired compound .
Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods are essential for obtaining high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hypoglaunine D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Wissenschaftliche Forschungsanwendungen
Hypoglaunine D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their derivatives.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of Hypoglaunine D involves the inhibition of HIV replication in H9 lymphocytes. It targets specific molecular pathways that are crucial for viral replication, thereby preventing the spread of the virus within the host . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the viral RNA synthesis and protein assembly processes .
Vergleich Mit ähnlichen Verbindungen
Hypoglaunine D is unique among sesquiterpene alkaloids due to its potent anti-HIV activity. Similar compounds include:
- Hypoglaunine A
- Hypoglaunine B
- Triptonine A
- Hyponine E
These compounds also exhibit antiviral properties but differ in their chemical structures and specific activities . This compound stands out for its higher efficacy and lower cytotoxicity compared to its analogues .
Eigenschaften
Molekularformel |
C41H47NO19 |
|---|---|
Molekulargewicht |
857.8 g/mol |
IUPAC-Name |
[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO19/c1-18-19(2)35(48)60-32-30(56-21(4)44)34(59-24(7)47)40(17-54-36(49)25-11-13-52-15-25)33(58-23(6)46)29(55-20(3)43)28-31(57-22(5)45)41(40,39(32,9)51)61-38(28,8)16-53-37(50)27-14-42-12-10-26(18)27/h10-15,18-19,28-34,51H,16-17H2,1-9H3/t18?,19?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |
InChI-Schlüssel |
YEUMGQWGGSDHAE-PWIKAHHMSA-N |
Isomerische SMILES |
CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)
![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)

![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)


![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)


